Cas no 2680547-06-0 (1-Azido-3-chlorobut-2-ene)

1-Azido-3-chlorobut-2-ene is a versatile organic compound featuring both azido and chloro functional groups on a butene backbone. Its reactive azide group enables click chemistry applications, particularly in cycloaddition reactions, while the chloro substituent offers additional reactivity for further functionalization. This compound is useful in synthetic organic chemistry for the preparation of heterocycles, polymers, and bioactive molecules. Its structure allows for selective modifications, making it a valuable intermediate in pharmaceutical and materials science research. Careful handling is required due to the potential instability of azido compounds. Storage under inert conditions is recommended to maintain stability.
1-Azido-3-chlorobut-2-ene structure
1-Azido-3-chlorobut-2-ene structure
Product name:1-Azido-3-chlorobut-2-ene
CAS No:2680547-06-0
MF:C4H6ClN3
MW:131.563539028168
CID:5646770
PubChem ID:152454321

1-Azido-3-chlorobut-2-ene Chemical and Physical Properties

Names and Identifiers

    • EN300-27755068
    • 2680547-06-0
    • 1-azido-3-chlorobut-2-ene
    • 1-Azido-3-chlorobut-2-ene
    • Inchi: 1S/C4H6ClN3/c1-4(5)2-3-7-8-6/h2H,3H2,1H3/b4-2-
    • InChI Key: XUCNLHGUTCUCNG-RQOWECAXSA-N
    • SMILES: Cl/C(/C)=C\CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 131.0250249g/mol
  • Monoisotopic Mass: 131.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 14.4Ų

1-Azido-3-chlorobut-2-ene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27755068-1.0g
1-azido-3-chlorobut-2-ene
2680547-06-0 95%
1g
$1357.0 2023-05-25
Enamine
EN300-27755068-5.0g
1-azido-3-chlorobut-2-ene
2680547-06-0 95%
5g
$3935.0 2023-05-25
Enamine
EN300-27755068-1g
1-azido-3-chlorobut-2-ene
2680547-06-0 95%
1g
$1357.0 2023-09-09
1PlusChem
1P0283CI-100mg
1-azido-3-chlorobut-2-ene
2680547-06-0 95%
100mg
$643.00 2024-05-08
Enamine
EN300-27755068-0.25g
1-azido-3-chlorobut-2-ene
2680547-06-0 95%
0.25g
$672.0 2023-09-09
Enamine
EN300-27755068-0.5g
1-azido-3-chlorobut-2-ene
2680547-06-0 95%
0.5g
$1058.0 2023-09-09
Enamine
EN300-27755068-10g
1-azido-3-chlorobut-2-ene
2680547-06-0 95%
10g
$5837.0 2023-09-09
1PlusChem
1P0283CI-5g
1-azido-3-chlorobut-2-ene
2680547-06-0 95%
5g
$4926.00 2024-05-08
1PlusChem
1P0283CI-1g
1-azido-3-chlorobut-2-ene
2680547-06-0 95%
1g
$1740.00 2024-05-08
1PlusChem
1P0283CI-10g
1-azido-3-chlorobut-2-ene
2680547-06-0 95%
10g
$7277.00 2024-05-08

Additional information on 1-Azido-3-chlorobut-2-ene

Professional Introduction to Compound with CAS No. 2680547-06-0 and Product Name: 1-Azido-3-chlorobut-2-ene

The compound with the CAS number 2680547-06-0 is identified as 1-Azido-3-chlorobut-2-ene, a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, featuring both azido and chloro functional groups, has garnered significant attention in recent years due to its utility in the development of novel therapeutic agents and materials. The structural features of 1-Azido-3-chlorobut-2-ene make it a valuable building block for constructing more complex molecules, particularly in the realm of medicinal chemistry.

In the context of modern pharmaceutical research, 1-Azido-3-chlorobut-2-ene has been explored for its potential applications in the synthesis of bioactive compounds. The azido group, known for its reactivity, allows for facile functionalization through various chemical transformations, including nucleophilic substitution and cycloaddition reactions. These properties have made it a popular choice for researchers aiming to develop new drugs targeting a wide range of diseases. Additionally, the chloro substituent provides further opportunities for derivatization, enabling the creation of diverse chemical libraries.

Recent studies have highlighted the role of 1-Azido-3-chlorobut-2-ene in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active molecules. The compound's ability to undergo [3+2] cycloadditions with various dipolarophiles has been particularly well-documented. This reaction mechanism is crucial for constructing nitrogen-containing heterocycles, which are often found in drugs with significant biological activity. For instance, researchers have utilized 1-Azido-3-chlorobut-2-ene to synthesize derivatives of pyrazoles and triazoles, which have shown promise as anti-inflammatory and antimicrobial agents.

The pharmaceutical industry has also leveraged 1-Azido-3-chlorobut-2-ene in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating the compound into drug candidates, scientists have been able to design molecules that selectively inhibit specific kinases. The azido group serves as a handle for further modifications, allowing for fine-tuning of the drug's potency and selectivity. Preliminary results from clinical trials suggest that derivatives of 1-Azido-3-chlorobut-2-ene exhibit promising antitumor activity.

Beyond pharmaceutical applications, 1-Azido-3-chlorobut-2-ene has found utility in materials science. Its reactivity makes it an excellent precursor for synthesizing polymers with unique properties. For example, researchers have used this compound to create cross-linked polymers that exhibit enhanced thermal stability and mechanical strength. These materials are particularly relevant in industries requiring durable and high-performance products. The ability to modify the polymer backbone through azido-mediated reactions has opened up new avenues for developing advanced materials with tailored characteristics.

The synthesis of 1-Azido-3-chlorobut-2-ene itself is an intriguing aspect of organic chemistry. Traditional methods involve the chlorination of butadiene followed by azidation at the terminal position. Advances in catalytic systems have enabled more efficient and sustainable routes to this compound. For instance, transition metal-catalyzed azidation reactions have been optimized to minimize byproducts and improve yields. These innovations are consistent with broader trends in green chemistry aimed at reducing environmental impact while maintaining or enhancing reaction efficiency.

In conclusion, 1-Azido-3-chlorobut-2-ene (CAS No. 2680547-06-0) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug discovery efforts targeting various diseases. The compound's unique structural features also make it valuable for materials science applications, contributing to the development of next-generation polymers and advanced materials. As research continues to uncover new methodologies for its synthesis and application, 1-Azido-3-chlorobut-2-ene is poised to remain a cornerstone of modern chemical innovation.

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